(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
CAS No.: 101055-56-5
Cat. No.: VC20766588
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101055-56-5 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one |
| Standard InChI | InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | QMSFVKQUCYMTLD-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
| SMILES | CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
| Canonical SMILES | CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Introduction
(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a synthetic organic compound with a unique structure, featuring a benzoyl group, a tert-butyl group, and a methylimidazolidinone ring. Its chemical formula is C₁₅H₂₀N₂O₂, and it has a CAS number of 101055-56-5 . This compound has garnered significant attention in various fields of research, particularly for its potential biological activities and applications in organic synthesis.
Synthesis Methods
The synthesis of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of benzoyl chloride with 2-tert-butyl-3-methylimidazolidin-4-one in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production
Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Purification steps like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions and Transformations
(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions:
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Oxidation: Using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
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Reduction: Using agents such as lithium aluminum hydride to yield reduced derivatives.
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Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl moiety.
Biological Activity and Applications
This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may modulate their activity .
Applications in Research
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Chemistry: Used as a building block in organic synthesis for preparing more complex molecules.
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Biology: Studied for its potential biological activity.
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Medicine: Explored as a pharmaceutical intermediate in drug synthesis.
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Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | Benzoyl, tert-butyl, methyl groups | Unique steric and electronic properties |
| 1-Benzoyl-2-tert-butylimidazolidin-4-one | Similar but lacks methyl group | Different reactivity profile |
| 1-Benzoyl-3-methylimidazolidin-4-one | Similar but lacks tert-butyl group | Different stability and applications |
The presence of both tert-butyl and methyl groups in the imidazolidinone ring of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one imparts distinct properties compared to similar compounds, influencing its reactivity and potential applications.
Future Research Directions
Future research should focus on further elucidating the biological mechanisms of action and exploring its potential as a lead compound for developing new therapies, particularly in the anticancer and antimicrobial fields. Additionally, optimizing synthetic methods to improve yield and purity will be crucial for industrial applications .
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